Cas no 1286722-56-2 (1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine)

1-(2-Chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine is a specialized organic compound featuring a piperidine core substituted with a 2-chloro-4-fluorobenzoyl group and a pyrazole-methyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both chloro and fluoro substituents enhances its electronic properties, making it a versatile intermediate for further functionalization. The pyrazole group contributes to its potential as a bioactive scaffold, particularly in drug discovery targeting enzyme inhibition or receptor modulation. Its well-defined synthetic route allows for high purity and scalability, ensuring reproducibility in research and industrial settings. The compound’s balanced lipophilicity and steric profile further support its suitability for medicinal chemistry optimization.
1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine structure
1286722-56-2 structure
商品名:1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine
CAS番号:1286722-56-2
MF:C16H17ClFN3O
メガワット:321.777086019516
CID:5806182
PubChem ID:52906666

1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine 化学的及び物理的性質

名前と識別子

    • 1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine
    • (2-chloro-4-fluorophenyl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
    • 1286722-56-2
    • AKOS024519654
    • F5823-0108
    • 1-(2-chloro-4-fluorobenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
    • (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-chloro-4-fluorophenyl)methanone
    • VU0521466-1
    • インチ: 1S/C16H17ClFN3O/c17-15-10-13(18)2-3-14(15)16(22)20-8-4-12(5-9-20)11-21-7-1-6-19-21/h1-3,6-7,10,12H,4-5,8-9,11H2
    • InChIKey: KQOGJICBOXZPKM-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1C(N1CCC(CN2C=CC=N2)CC1)=O)F

計算された属性

  • せいみつぶんしりょう: 321.1044180g/mol
  • どういたいしつりょう: 321.1044180g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 390
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 38.1Ų

1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5823-0108-5mg
1-(2-chloro-4-fluorobenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
1286722-56-2
5mg
$103.5 2023-09-09
Life Chemicals
F5823-0108-4mg
1-(2-chloro-4-fluorobenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
1286722-56-2
4mg
$99.0 2023-09-09
Life Chemicals
F5823-0108-10μmol
1-(2-chloro-4-fluorobenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
1286722-56-2
10μmol
$103.5 2023-09-09
Life Chemicals
F5823-0108-2μmol
1-(2-chloro-4-fluorobenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
1286722-56-2
2μmol
$85.5 2023-09-09
Life Chemicals
F5823-0108-10mg
1-(2-chloro-4-fluorobenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
1286722-56-2
10mg
$118.5 2023-09-09
Life Chemicals
F5823-0108-5μmol
1-(2-chloro-4-fluorobenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
1286722-56-2
5μmol
$94.5 2023-09-09
Life Chemicals
F5823-0108-1mg
1-(2-chloro-4-fluorobenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
1286722-56-2
1mg
$81.0 2023-09-09
Life Chemicals
F5823-0108-3mg
1-(2-chloro-4-fluorobenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
1286722-56-2
3mg
$94.5 2023-09-09
Life Chemicals
F5823-0108-2mg
1-(2-chloro-4-fluorobenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
1286722-56-2
2mg
$88.5 2023-09-09

1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine 関連文献

1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidineに関する追加情報

Introduction to 1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine (CAS No. 1286722-56-2)

1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine (CAS No. 1286722-56-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of piperidine, a six-membered heterocyclic amine, and features a unique combination of functional groups that contribute to its pharmacological properties.

The structure of 1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine includes a piperidine ring, a 2-chloro-4-fluorobenzoyl group, and a 1H-pyrazol-1-ylmethyl moiety. These functional groups are strategically positioned to enhance the compound's biological activity and selectivity. The presence of the chloro and fluoro substituents on the benzoyl group introduces electronic effects that can influence the compound's binding affinity to specific receptors. The pyrazole ring, known for its bioisosteric properties, further contributes to the compound's potential as a therapeutic agent.

Recent studies have highlighted the potential of 1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine in various therapeutic applications. One notable area of research is its activity as an antagonist of the serotonin 5-HT7 receptor. The 5-HT7 receptor is involved in several physiological processes, including circadian rhythm regulation, sleep-wake cycles, and mood disorders. By selectively blocking this receptor, 1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine may offer new avenues for treating conditions such as insomnia and depression.

In addition to its potential as a 5-HT7 receptor antagonist, 1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine has also been investigated for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. This suggests that it may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine has been studied to understand its behavior in biological systems. Research indicates that it exhibits good oral bioavailability and favorable metabolic stability, making it a promising candidate for drug development. Preclinical studies have also demonstrated that the compound has low toxicity and does not exhibit significant adverse effects at therapeutic doses.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine. Early results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and pharmacodynamic effects consistent with its proposed mechanism of action. These findings have paved the way for further clinical investigations in larger patient populations.

In conclusion, 1-(2-chloro-4-fluorobenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine (CAS No. 1286722-56-2) is a promising compound with diverse therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in the treatment of various diseases. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its potential use in clinical practice.

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